

# Application Notes and Protocols: Immunohistochemistry for MET Expression in Tivantinib Clinical Trials

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## Compound of Interest

Compound Name: *Tivantinib*

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These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of MET protein expression in tumor tissues, specifically contextualized by the methodologies employed in the clinical development of the MET inhibitor, **Tivantinib** (ARQ 197).

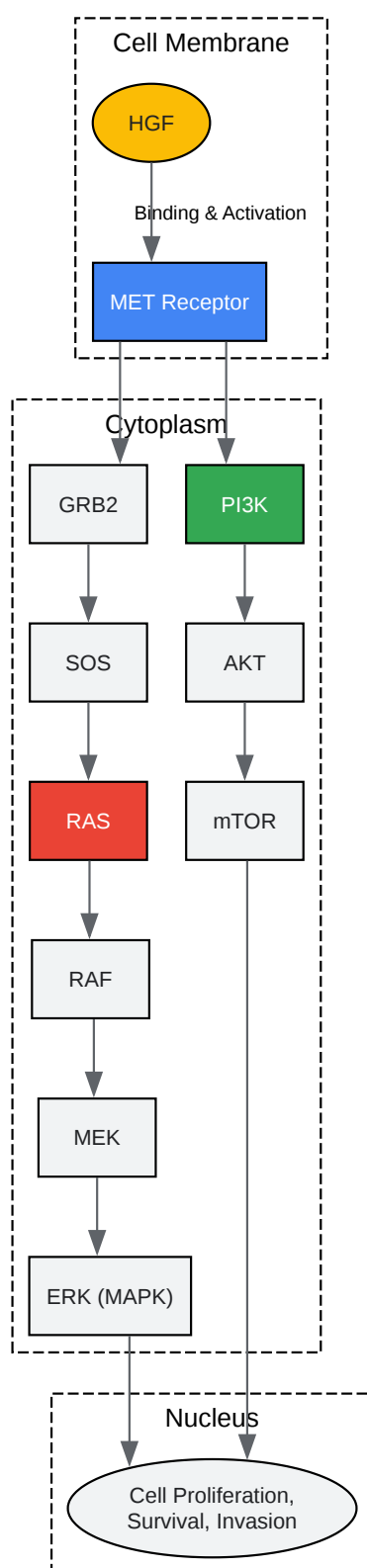
## Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-MET axis has been implicated in the pathogenesis and progression of numerous human cancers, including hepatocellular carcinoma (HCC), non-small-cell lung cancer (NSCLC), and colorectal cancer.[2] **Tivantinib** is a selective, non-ATP competitive, oral inhibitor of MET.[3][4] Clinical trials investigating **Tivantinib** sought to identify a patient population that would derive the most benefit, leading to the use of MET IHC as a predictive biomarker.[3][5] Notably, in a phase II study for advanced HCC, patients with high MET expression (MET-high) demonstrated a significant improvement in overall survival when treated with **Tivantinib** compared to placebo.[4] However, the subsequent phase III METIV-HCC trial did not confirm this survival benefit in the MET-high population.[6][7][8]

These notes will detail the IHC methodology used to stratify patients in these key studies, present the clinical trial data in a structured format, and provide diagrams of the relevant biological and experimental workflows.

## **MET Signaling Pathway**

The c-MET receptor, upon activation by HGF, undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This initiates multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cancer cell proliferation, survival, and metastasis.



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Caption: The HGF/c-MET signaling pathway and its downstream effectors.

## Experimental Protocols

The following protocols are based on the methodology reported in the **Tivantinib** clinical trials for the assessment of MET expression.

### Immunohistochemistry (IHC) Staining Protocol for MET

**Antibody:** The pivotal **Tivantinib** trials utilized the CONFIRM™ anti-total MET (SP44) rabbit monoclonal primary antibody from Ventana Medical Systems (a member of the Roche Group). [\[4\]](#)[\[9\]](#)

**Instrumentation:** Automated staining platforms (e.g., Ventana BenchMark series) are recommended for consistency and reproducibility.

**Procedure:**

- **Specimen Preparation:** Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged glass slides.
- **Deparaffinization and Rehydration:** Slides are deparaffinized using xylene and rehydrated through a series of graded ethanol solutions and finally water.
- **Antigen Retrieval:** Heat-induced epitope retrieval (HIER) is performed. A common method involves incubating the slides in a Tris-based EDTA buffer (pH 8.0-9.0) at 95-100°C for 20-30 minutes.
- **Peroxidase Block:** Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution (e.g., 3% H<sub>2</sub>O<sub>2</sub>) for 5-10 minutes.
- **Primary Antibody Incubation:** The CONFIRM™ anti-total MET (SP44) antibody is applied at an optimized dilution and incubated according to the manufacturer's instructions, typically for 30-60 minutes at room temperature.
- **Detection System:** A polymer-based detection system (e.g., Ventana OptiView DAB IHC Detection Kit) is used. This involves sequential incubation with a secondary antibody and a DAB (3,3'-Diaminobenzidine) chromogen, resulting in a brown precipitate at the site of the target antigen.

- Counterstaining: Slides are counterstained with hematoxylin to visualize the cell nuclei.
- Dehydration and Mounting: Slides are dehydrated through graded ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.

## MET IHC Scoring Criteria

The scoring of MET expression in the **Tivantinib** studies was performed by trained pathologists who were blinded to the clinical outcomes. The key criterion for patient selection in the METIV-HCC trial was MET-high status, defined as:

- Staining Intensity: Moderate (2+) or strong (3+) cytoplasmic and/or membranous staining in tumor cells.
- Percentage of Positive Cells:  $\geq 50\%$  of tumor cells exhibiting 2+ or 3+ staining intensity.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Scoring System:

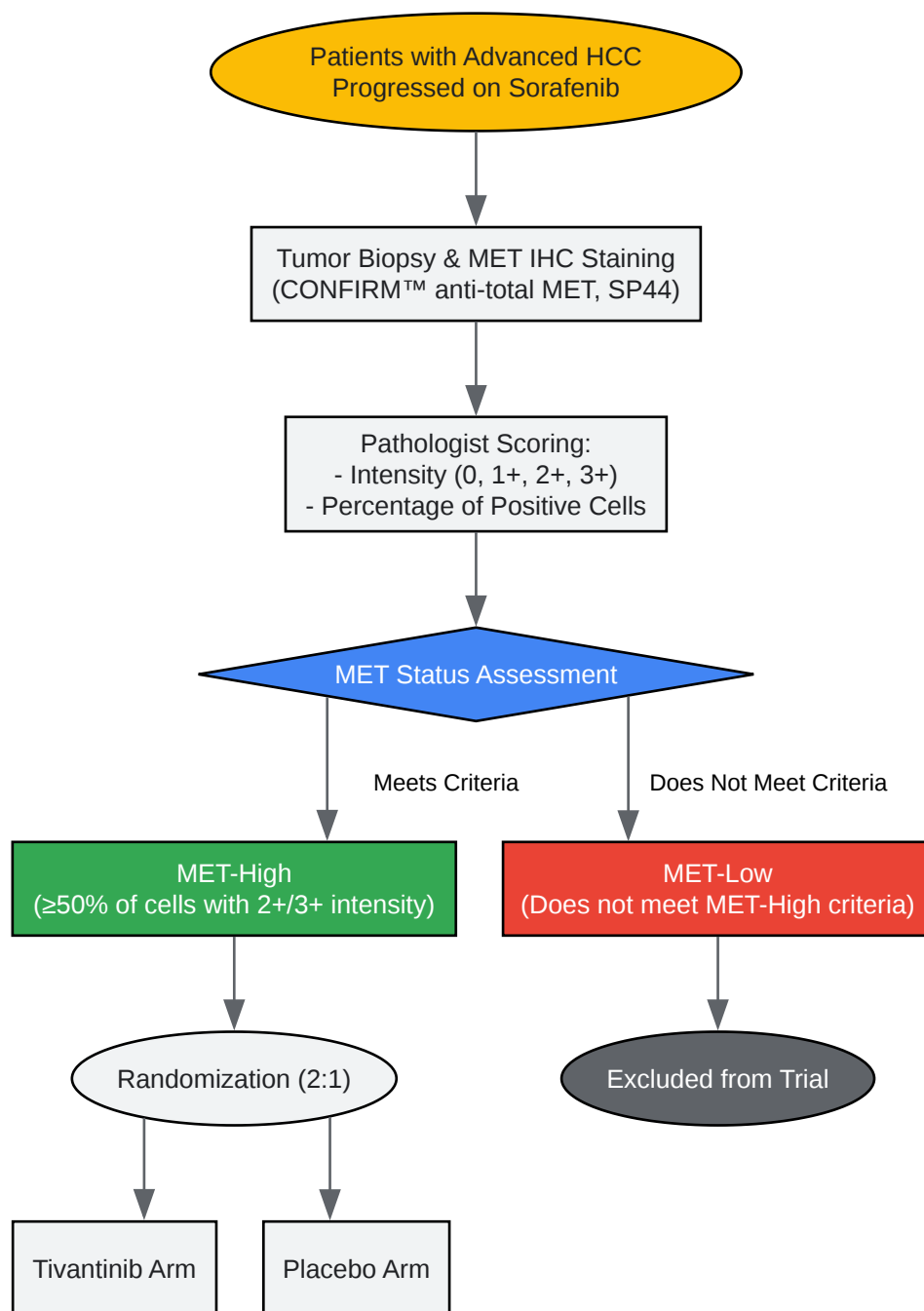
- 0: No staining or faint staining in  $<10\%$  of tumor cells.
- 1+: Faint to weak staining in  $\geq 10\%$  of tumor cells.
- 2+: Weak to moderate staining in  $\geq 10\%$  of tumor cells.
- 3+: Strong staining in  $\geq 10\%$  of tumor cells.

MET Status Classification:

- MET-High:  $\geq 50\%$  of tumor cells with a staining intensity of 2+ or 3+.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- MET-Low: All other cases not meeting the MET-High criteria.

## Patient Selection and Analysis Workflow

The following diagram illustrates the workflow for patient screening and stratification in the METIV-HCC Phase III clinical trial.



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Caption: Workflow for MET-based patient stratification in **Tivantinib** trials.

## Quantitative Data from Tivantinib Clinical Trials

The following tables summarize the key efficacy data from the Phase II and Phase III studies of **Tivantinib** in advanced hepatocellular carcinoma.

**Table 1: Efficacy of Tivantinib in the Phase II Study (ARQ 197-215)**

Endpoint	MET-High (Tivantinib)	MET-High (Placebo)	Hazard Ratio (95% CI)	p-value
Median Overall Survival (OS)	7.2 months	3.8 months	0.38 (0.18–0.81)	0.01
Median Progression-Free Survival (PFS)	2.2 months	1.4 months	0.45 (0.21–0.95)	0.02
Median Time to Progression (TTP)	2.7 months	1.4 months	0.43 (0.19–0.97)	0.03

Data sourced from Rimassa et al. and Santoro et al. publications.[\[4\]](#)[\[5\]](#)[\[10\]](#)

**Table 2: Efficacy of Tivantinib in the Phase III METIV-HCC Study**

Endpoint	MET-High (Tivantinib)	MET-High (Placebo)	Hazard Ratio (95% CI)	p-value
Median Overall Survival (OS)	8.4 months	9.1 months	0.97 (0.75–1.25)	0.81
Median Progression-Free Survival (PFS)	2.1 months	2.0 months	0.96 (0.75-1.22)	0.72

Data sourced from the final analysis of the METIV-HCC trial.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Discussion and Conclusion

The IHC-based detection of MET expression was a critical component of the **Tivantinib** clinical development program. The starkly different outcomes between the Phase II and Phase III trials in the MET-high HCC population underscore the complexities of biomarker development and

patient selection.[11] While the initial Phase II results suggested that MET IHC could effectively identify patients likely to respond to **Tivantinib**, the confirmatory Phase III study did not validate this hypothesis.[5][6][8]

Several factors may have contributed to this discrepancy, including tumor heterogeneity, the potential for off-target effects of **Tivantinib**, and the evolving landscape of HCC treatment.[11] Nevertheless, the methodologies established in these trials for MET IHC staining and scoring provide a valuable reference for researchers in the field. The use of a validated antibody, standardized protocols, and centralized laboratory testing, as was done in the **Tivantinib** trials, remains a best practice for robust and reproducible biomarker assessment in clinical research. [2][3]

These application notes are intended to serve as a detailed guide for the replication and adaptation of the MET IHC assays used in the **Tivantinib** studies for research and drug development purposes.

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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A randomized, placebo-controlled, phase 1/2 study of tivantinib (ARQ 197) in combination with irinotecan and cetuximab in patients with metastatic colorectal cancer with wild-type KRAS who have received first-line systemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Tivantinib in MET-high hepatocellular carcinoma patients and the ongoing Phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Tivantinib for second-line treatment of MET-high, advanced hepatocellular carcinoma (METIV-HCC): a final analysis of a phase 3, randomised, placebo-controlled study - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. A randomized, double-blind, placebo-controlled, phase 3 study of tivantinib in Japanese patients with MET-high hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
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